Deoxyadenosine

概要

説明

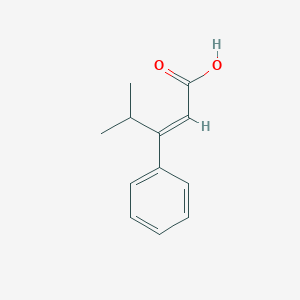

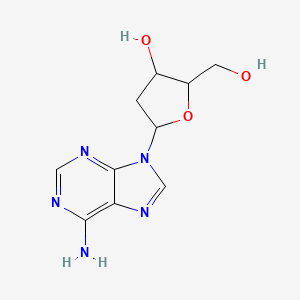

Deoxyadenosine is a nucleotide composed of a deoxyribose sugar molecule, an adenine nitrogenous base, and a phosphate group . It is a derivative of the nucleoside adenosine, differing by the replacement of a hydroxyl group (-OH) by hydrogen (-H) at the 2′ position of its ribose sugar moiety .

Synthesis Analysis

The synthesis of 2′-deoxyadenosine has been improved using Escherichia coli overexpressing certain enzymes and gram-scale chemical synthesis of 2′-deoxynucleoside 5′-triphosphates . Another study demonstrated the synthesis of dATP from this compound monophosphate (dAMP), catalyzed by Saccharomyces cerevisiae .

Molecular Structure Analysis

This compound has a molecular formula of C10H13N5O3, an average mass of 251.242 Da, and a monoisotopic mass of 251.101837 Da . It is similar to adenosine but lacks an oxygen atom on its second carbon .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, DNA damage can be induced by chromium (VI), Fenton chemistry, photoinduction with lumazine, or by ultrasound in neutral solution . The mutagenicities of some products generated by oxidizing 2′-deoxyadenosine 5′-triphosphate have also been reviewed .

科学的研究の応用

Lymphocyte Toxicity Mechanism : Deoxyadenosine, in combination with deoxycoformycin, or 2-chlorothis compound (CdA), shows lymphotoxic effects that require phosphorylation and result in DNA strand breaks and RNA synthesis reduction in human lymphocytes (Seto et al., 1985).

Role in Immune Dysfunction : this compound and its nucleotides contribute to immune dysfunction associated with adenosine deaminase (ADA) deficiency. The sensitivity of human T lymphoblastoid cell lines to this compound toxicity is correlated with soluble deoxynucleotidase activity (Carson et al., 1981).

Phosphorylation in Human Cells : Research on human lymphoblastoid cell lines deficient in various nucleoside kinase enzymes demonstrates that this compound phosphorylation is crucial for the accumulation of deoxyATP in ADA-deficient patients (Ullman et al., 1981).

DNA Synthesis Synchronization : 2′-Deoxyadenosine can be used to synchronize DNA synthesis in cultures of Neurospora crassa, demonstrating minimal effects on RNA, protein, or carbohydrate synthesis (Fletcher & Trinci, 1980).

Differential Toxicity to Lymphoblasts : Studies on this compound metabolism in human cells reveal differential toxicity to T and B lymphoblasts, with T lymphoblasts showing greater capacity to synthesize this compound nucleotides (Wortmann et al., 1979).

Effects on Mitosis : 3′-Deoxyadenosine can induce endomitosis by blocking the rupture of the nuclear membrane during the prophase in meristematic populations (Giménez-martin et al., 2004).

Inhibition of mRNA Synthesis : Cordycepin (3'-deoxyadenosine) selectively suppresses the labeling of messenger RNA in HeLa cells without affecting nuclear heterogeneous RNA or the transport of messenger RNA into the cytoplasm (Penman et al., 1970).

Fluorescent Derivative Synthesis : this compound derivatives with strong fluorescence are synthesized for research in cell biology, indicating its utility in molecular studies (Petra et al., 2010).

Tumoral Marker Detection : Molecularly imprinted polymer composite membranes synthesized for selective detection of 2-deoxyadenosine in urine samples demonstrate its potential as a tumoral marker (Scorrano et al., 2015).

Role in Embryogenesis : Research on DNA N6-methylthis compound (6mA) during early embryogenesis of vertebrates, including zebrafish and pig, indicates a significant presence of this compound in this process (Liu et al., 2016).

作用機序

Safety and Hazards

将来の方向性

Nucleobase-modified nucleotides, which lack conventional hydrogen-bonding interactions associated with Watson-Crick base pair, are being applied in diverse biomedical fields . They are used as mechanistic probes for DNA polymerase activity and fidelity during replication, in synthetic biology, and as potential therapeutic agents against diseases such as cancer . Another therapeutic perspective is the inhibition of adenosine deaminase in cardiovascular diseases .

特性

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862485 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958-09-8, 13276-53-4, 3413-66-9 | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。